- Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary aminesChemical Engineering Journal (Amsterdam, 2023, 466,,
Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

1-(2-methylphenyl)methanamine 化学的及び物理的性質
名前と識別子
-
- o-Tolylmethanamine
- o-Xylylamine
- 2-Xylylamine
- 2-Methylbenzylamine
- (2-methylphenyl)methanamine
- 2-Methylbenzylae
- o-Methylbenzylamine
- Alpha-AMino-o-Xylene
- α-Amino-o-xylene
- Benzenemethanamine, 2-methyl-
- 1-(2-methylphenyl)methanamine
- BENZYLAMINE, o-METHYL-
- 2-Methyl-benzylamine
- alpha-Amino-2-xylene
- 2-methylbenzyl amine
- (2-methylbenzyl)amine
- (2-methylphenyl)methylamine
- CJAAPVQEZPAQNI-UHFFFAOYSA-N
- 2-methylbenzenemethanamine
- 2-tolylmethylamine
- 2-Methyl-benzylamin
- AP-770/40653937
- o-tolylmethylammonium
- MFCD00008112
- Z5G4SJ5XMN
- A843375
- (2-Methylphenyl)methanamine #
- 2-methyl benzyl amine
- AMY2402
- 2-Methylbenzylamin
- CS-M1443
- LS-43387
- NSC 30466
- CK2406
- Q27462045
- 2-Methylbenzylamine, 96%
- SCHEMBL7393891
- NSC-30466
- WLN: Z1R B1
- InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H
- CHEMBL268246
- EN300-11614
- AKOS000264293
- DTXSID3059000
- SCHEMBL43338
- AC-25610
- EINECS 201-952-1
- NSC30466
- FS-4070
- BRN 1099406
- M0942
- BCP14971
- 89-93-0
- HMS1719E19
- FT-0613017
- 2-Methylbenzenemethanamine (ACI)
- Benzylamine, o-methyl- (8CI)
- ((2-Methylphenyl)methyl)amine
- NS00039346
- oMethylbenzylamine
- alphaAmino2xylene
- oXylylamine
- ALBB-027035
- benzylamine, 2-methyl-
- Benzenemethanamine, 2methyl
- DTXCID6048670
- DB-021378
- Benzylamine, omethyl
-
- MDL: MFCD00008112
- インチ: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
- InChIKey: CJAAPVQEZPAQNI-UHFFFAOYSA-N
- ほほえんだ: NCC1C(C)=CC=CC=1
- BRN: 1099406
計算された属性
- せいみつぶんしりょう: 121.089149g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 121.089149g/mol
- 単一同位体質量: 121.089149g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 9
- 複雑さ: 80.6
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 0.977 g/mL at 25 °C(lit.)
- ゆうかいてん: -30°C
- ふってん: 82°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
- 屈折率: n20/D 1.544(lit.)
- すいようせい: Very soluble in water.
- PSA: 26.02000
- LogP: 2.15400
- かんど: Air Sensitive
1-(2-methylphenyl)methanamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H227-H314
- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2735 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S27-S36/37/39-S45
- RTECS番号:DP5800000
-
危険物標識:
- 危険レベル:8
- 包装等級:III
- リスク用語:R34
- ちょぞうじょうけん:火元から遠ざかる。日陰で乾燥した場所に保管する。密閉容器に保管する。
- セキュリティ用語:8
- 包装グループ:II
- TSCA:Yes
1-(2-methylphenyl)methanamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
1-(2-methylphenyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255648-25g |
o-Tolylmethanamine |
89-93-0 | 95+% | 25g |
$56 | 2022-05-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-5g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 5g |
¥75.0 | 2022-04-27 | |
Enamine | EN300-11614-50.0g |
(2-methylphenyl)methanamine |
89-93-0 | 93% | 50g |
$151.0 | 2023-05-26 | |
OTAVAchemicals | 1038609-50MG |
1-(2-methylphenyl)methanamine |
89-93-0 | 90% | 50MG |
$29 | 2023-07-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M831122-25g |
2-Methylbenzylamine |
89-93-0 | 98% | 25g |
¥398.00 | 2022-09-01 | |
Enamine | EN300-11614-5.0g |
(2-methylphenyl)methanamine |
89-93-0 | 93% | 5g |
$29.0 | 2023-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-25g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 25g |
¥272.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-100g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 100g |
¥1030.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0942-25ml |
1-(2-methylphenyl)methanamine |
89-93-0 | 98.0%(GC&T) | 25ml |
¥360.0 | 2022-05-30 | |
Fluorochem | 227781-5g |
o-Tolylmethanamine |
89-93-0 | 95% | 5g |
£18.00 | 2022-02-28 |
1-(2-methylphenyl)methanamine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11
- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-BoraneMolecules, 2023, 28(1),,
ごうせいかいろ 3
- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamidesScience China: Chemistry, 2023, 66(2), 443-448,
ごうせいかいろ 4
- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt CatalystsChemical Research in Chinese Universities, 2019, 35(3), 457-462,
ごうせいかいろ 5
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
ごうせいかいろ 6
ごうせいかいろ 7
- Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalystsApplied Catalysis, 2023, 655,,
ごうせいかいろ 8
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
ごうせいかいろ 9
ごうせいかいろ 10
- Cobalt pincer complexes for catalytic reduction of nitriles to primary aminesCatalysis Science & Technology, 2019, 9(8), 1779-1783,
ごうせいかいろ 11
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compoundsGreen Chemistry, 2021, 23(18), 7115-7121,
ごうせいかいろ 12
- A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile HydrogenationChemistry - A European Journal, 2020, 26(67), 15589-15595,
ごうせいかいろ 13
- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sourcesNew Journal of Chemistry, 2023, 47(23), 11318-11324,
ごうせいかいろ 14
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
- Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2OGreen Chemistry, 2019, 21(4), 830-838,
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary AminesChemistrySelect, 2020, 5(35), 10933-10938,
ごうせいかいろ 18
ごうせいかいろ 19
1-(2-methylphenyl)methanamine Raw materials
1-(2-methylphenyl)methanamine Preparation Products
1-(2-methylphenyl)methanamine サプライヤー
1-(2-methylphenyl)methanamine 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
2. Book reviews
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1-(2-methylphenyl)methanamineに関する追加情報
Recent Advances in the Study of 1-(2-methylphenyl)methanamine (CAS 89-93-0): A Comprehensive Research Brief
1-(2-methylphenyl)methanamine (CAS 89-93-0), also known as o-tolylmethylamine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in the chemical and biological pharmaceutical fields.
A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for 1-(2-methylphenyl)methanamine, emphasizing green chemistry principles. Researchers developed a catalytic reductive amination process using a palladium-based catalyst, achieving a yield of 92% with significantly reduced environmental impact compared to traditional methods. This advancement addresses both the growing demand for this intermediate and the pharmaceutical industry's sustainability goals.
In pharmacological research, 1-(2-methylphenyl)methanamine has shown promise as a building block for serotonin receptor modulators. A team at the University of California recently reported (Nature Chemical Biology, 2024) its incorporation into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. These compounds demonstrated enhanced efficacy in animal models of depression while showing reduced side effects compared to existing therapies, suggesting potential for next-generation antidepressant development.
The antimicrobial potential of derivatives containing the 1-(2-methylphenyl)methanamine moiety has also gained attention. A 2024 study in Antimicrobial Agents and Chemotherapy identified several N-substituted derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL while showing low cytotoxicity in mammalian cell lines, making them promising candidates for further development.
Analytical chemistry advancements have improved the characterization of 1-(2-methylphenyl)methanamine and its derivatives. Recent work (Analytical Chemistry, 2023) developed a high-throughput LC-MS/MS method capable of detecting this compound at concentrations as low as 0.1 ng/mL in biological matrices. This technique is proving invaluable for pharmacokinetic studies and quality control in pharmaceutical manufacturing processes involving this intermediate.
From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in 2024 regarding the handling and documentation requirements for 1-(2-methylphenyl)methanamine in pharmaceutical applications. These reflect growing recognition of its importance in drug development while addressing safety concerns related to its handling and potential misuse.
Looking forward, the versatility of 1-(2-methylphenyl)methanamine continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation and as a scaffold for radiopharmaceuticals in diagnostic imaging. The compound's unique structural features and synthetic accessibility position it as a valuable tool in modern drug discovery pipelines.
89-93-0 (1-(2-methylphenyl)methanamine) 関連製品
- 102-48-7(3,4-Dimethylbenzylamine)
- 93-48-1(2,5-Dimethylbenzylamine)
- 40393-99-5((2,4,6-trimethylphenyl)methanamine)
- 94-98-4((2,4-Dimethylphenyl)methanamine)
- 17300-02-6(2-(aminomethyl)phenylmethanamine)
- 89-93-0(1-(2-methylphenyl)methanamine)
- 74788-82-2(2,6-Dimethylbenzylamine)
- 51586-20-0(2,3-Dimethylbenzylamine)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 1780556-18-4(2-methyl-2,7-diazaspiro[4.5]decan-3-one)

